molecular formula C17H12N4O4S2 B3004566 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 923395-18-0

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3004566
CAS No.: 923395-18-0
M. Wt: 400.43
InChI Key: ZTDJWDQUDZGEIN-UHFFFAOYSA-N
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Description

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1,3,4-oxadiazole moiety via a carboxamide bridge. The oxadiazole ring is substituted with a phenylsulfonylmethyl group, which enhances its electronic and steric properties.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c22-15(16-18-12-8-4-5-9-13(12)26-16)19-17-21-20-14(25-17)10-27(23,24)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDJWDQUDZGEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is typically synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole derivative with the oxadiazole intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) on the benzo[d]thiazole ring, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has demonstrated promising anticancer properties. Research indicates that it may inhibit key signaling pathways involved in tumor growth, particularly through the inhibition of the PI3K pathway. This inhibition can lead to reduced proliferation of tumor cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Studies have shown that compounds containing oxadiazole moieties can exhibit antimicrobial activities. N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. Preliminary investigations suggest that the presence of the phenylsulfonyl group enhances its binding affinity to microbial targets.

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent. Its interaction with specific receptors involved in inflammation could provide therapeutic benefits in conditions characterized by excessive inflammation.

Materials Science

Development of Advanced Materials
The unique structural characteristics of this compound make it suitable for applications in materials science. Its potential for forming polymers or nanomaterials could lead to advancements in material properties such as strength and thermal stability. The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resultant materials .

Chemical Biology

Biological Probes
In chemical biology, this compound can serve as a molecular probe to study biological processes and interactions at the cellular level. Its ability to bind selectively to certain proteins or enzymes allows researchers to investigate the mechanisms underlying various biological functions and disease states .

  • Anticancer Mechanism Investigation
    A study explored the interaction of this compound with PI3K enzymes. Results indicated a significant reduction in enzyme activity, correlating with decreased proliferation rates in cancer cell lines.
  • Antimicrobial Efficacy Assessment
    In vitro assays demonstrated that this compound exhibited effective antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
  • Material Characterization Study
    Research into the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical strength compared to control samples without the compound. This suggests its utility in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on modifications to the oxadiazole, thiazole, or substituent groups. Below is a detailed comparison with key analogs from the literature:

Structural Analogs with Oxadiazole-Thiazole Hybrids

  • Compound 7c–7f (): These derivatives feature a 1,3,4-oxadiazole ring linked to a 2-amino-1,3-thiazole moiety via a sulfanylpropanamide chain. Unlike the target compound, these analogs lack the phenylsulfonylmethyl group but exhibit similar molecular weights (375–389 g/mol) and melting points (134–178°C). Their IR and NMR spectra confirm the presence of thiazole NH₂ and oxadiazole C=N groups .
  • Compounds 4d–4g (): These include benzo[d]thiazol-2(3H)-one linked to substituted oxadiazoles (e.g., p-tolyl, 4-propylphenyl). While they share the benzo[d]thiazole core with the target compound, they differ in substituents and exhibit higher yields (78.5–90.2%) due to optimized synthetic routes .

Analogs with Sulfonyl or Sulfamoyl Substituents

  • LMM5 and LMM11 (): These 1,3,4-oxadiazoles contain sulfamoyl groups (e.g., benzyl(methyl)sulfamoyl) and demonstrate antifungal activity against C. albicans. The phenylsulfonylmethyl group in the target compound may confer similar bioactivity but with improved solubility due to the sulfonyl group’s polarity .
  • Compound 872614-03-4 (): This analog features a benzodioxolemethyl group and a fluorobenzamide substituent. While structurally distinct, its molecular weight (444.4 g/mol) and functional groups (oxadiazole, carboxamide) highlight the diversity of this class .

Analogs with Modified Carboxamide Linkers

  • N-Phenyl-5-thioxo-1,3,4-thiadiazole-2-carboxamides (–5, 8): These derivatives replace the oxadiazole with a thiadiazole ring and exhibit high yields (93–97%) and moderate melting points. The thiadiazole’s sulfur atom may enhance metabolic stability compared to oxadiazole-based compounds .

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound C₁₇H₁₃N₄O₃S₂* ~397.4 Not reported Oxadiazole, sulfonyl, carboxamide N/A
7c () C₁₆H₁₇N₅O₂S₂ 375 134–136 Thiazole NH₂, oxadiazole C=N
4d () C₁₇H₁₃N₃O₂S 323.4 162–164 Benzo[d]thiazol-2(3H)-one
LMM5 () C₂₄H₂₂N₄O₄S 462.5 Not reported Sulfamoyl, oxadiazole
872614-03-4 () C₂₀H₁₇FN₄O₅S 444.4 Not reported Benzodioxole, fluorobenzamide

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for diverse pharmacological properties.
  • Phenylsulfonyl group : Enhances solubility and reactivity.
  • Benzo[d]thiazole moiety : Associated with various biological activities.

The molecular formula is C18H15N3O6SC_{18}H_{15}N_{3}O_{6}S with a molecular weight of approximately 401.4 g/mol .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme inhibition : The oxadiazole ring may inhibit specific enzymes through non-covalent interactions such as π-π stacking and hydrogen bonding .
  • Cell signaling modulation : It may influence pathways involving phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this class. For example:

  • In vitro studies demonstrated that derivatives with similar structures show significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.4 μM to 25.72 μM .

Antimicrobial Activity

Compounds containing the oxadiazole moiety are often evaluated for antimicrobial properties:

  • Studies indicated that similar compounds exhibit activity against both gram-positive and gram-negative bacteria, suggesting potential use as antibacterial agents .

Acetylcholinesterase Inhibition

Research indicates that compounds with thiazole and oxadiazole structures can inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's:

  • For instance, related compounds showed IC50 values as low as 2.7 µM against AChE .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives similar to this compound in tumor-bearing mice. The results indicated a significant reduction in tumor growth compared to control groups, supporting the compound's potential as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound can effectively bind to PI3K and AChE, indicating its multifaceted therapeutic potential .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AnticancerCytotoxicity in cancer cell lines7.4 - 25.72 μM
AntimicrobialActivity against gram-positive & negative bacteriaNot specified
AcetylcholinesteraseInhibition of AChE2.7 μM

Q & A

Basic: What are the key synthetic routes for preparing N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization of precursor thiosemicarbazides or hydrazine-carboxamide intermediates. For example, cyclization in acetonitrile under reflux (1–3 minutes) with iodine and triethylamine promotes sulfur elimination and oxadiazole/thiadiazole ring formation . Optimization includes adjusting solvent polarity (DMF for cyclization), stoichiometry of reagents (e.g., iodine as a cyclizing agent), and reaction time to minimize side products. Purity can be enhanced via recrystallization from DMSO/water mixtures (2:1 ratio) .

Advanced: How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) for this compound be resolved during structural validation?

Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios) may arise from tautomerism or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 322.052444 for C₁₆H₁₀N₄O₂S) . For ambiguous ¹³C NMR signals, compare experimental data with DFT-calculated chemical shifts. Cross-validate with 2D NMR (HSQC, HMBC) to resolve connectivity issues, particularly in distinguishing oxadiazole and thiazole ring protons .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer:
Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess pH-dependent activity, as sulfonyl and oxadiazole moieties may show variable efficacy in acidic/basic conditions . For antifungal screening, employ C. albicans models with amphotericin B as a reference .

Advanced: How can researchers address contradictory results in cytotoxicity studies across different cell lines?

Methodological Answer:
Contradictions may stem from cell line-specific uptake mechanisms or metabolic activation. Perform comparative assays with matched pairs (e.g., cancerous vs. non-cancerous lines) and control for variables like serum concentration and incubation time. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and ROS generation. Validate findings with transcriptomic profiling (RNA-seq) to identify differentially expressed genes linked to resistance pathways .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?

Methodological Answer:
Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations to model interactions with kinases (e.g., EGFR or CDK2). Use the benzothiazole moiety as an anchor for hydrophobic pockets and sulfonyl groups for hydrogen bonding. Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD). Cross-reference with QSAR models to correlate structural features (e.g., substituent electronegativity) with inhibitory activity .

Basic: How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

Methodological Answer:
Conduct accelerated stability testing per ICH guidelines:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products.
  • Photostability : Expose to UV light (ICH Q1B) and quantify changes using UV-Vis spectroscopy.
  • Hydrolytic stability : Test in buffers (pH 1.2, 4.5, 6.8) at 37°C; LC-MS identifies hydrolyzed byproducts (e.g., cleavage of sulfonylmethyl groups) .

Advanced: What strategies improve the selectivity of this compound in targeting cancer cells over healthy cells?

Methodological Answer:
Modify the phenylsulfonylmethyl group to enhance tumor-specific uptake. For example:

  • Introduce PEGylated linkers to exploit enhanced permeability and retention (EPR) effects.
  • Conjugate with folate or biotin for receptor-mediated endocytosis in overexpressing cells.
    Validate selectivity via competitive binding assays and in vivo xenograft models .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:
Use LC-MS/MS with a C18 column and ESI+ ionization for sensitive detection in plasma/tissue. Optimize mobile phase (acetonitrile/0.1% formic acid) to resolve peaks from matrix interferents. Validate method per FDA guidelines (linearity: 1–1000 ng/mL; LOD < 0.5 ng/mL). For metabolite identification, employ HRMS with data-dependent acquisition (DDA) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:
Systematically vary substituents on the benzothiazole and oxadiazole rings:

  • Replace phenylsulfonyl with heteroaryl sulfonamides to modulate logP and solubility.
  • Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole to enhance metabolic stability.
    Assess ADME properties (e.g., Caco-2 permeability, microsomal stability) and correlate with in vivo bioavailability .

Advanced: What mechanistic studies elucidate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:
Employ siRNA knockdowns of Nrf2 or Keap1 in cell models to assess antioxidant response element (ARE) activation. Measure glutathione (GSH) levels via Ellman’s assay and mitochondrial ROS via MitoSOX staining. Confirm pathway engagement with Western blotting for HO-1 and SOD2 upregulation .

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